molecular formula C25H25N7O2 B11669819 6-[(2E)-2-(4-ethoxy-3-methoxybenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine

6-[(2E)-2-(4-ethoxy-3-methoxybenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B11669819
M. Wt: 455.5 g/mol
InChI Key: JTNASMXCFXMSFG-YZSQISJMSA-N
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Description

6-[(2E)-2-(4-ethoxy-3-methoxybenzylidene)hydrazinyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine is a complex organic compound with potential applications in various scientific fields. This compound features a triazine core, which is known for its stability and versatility in chemical reactions. The presence of ethoxy and methoxy groups further enhances its chemical properties, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2E)-2-(4-ethoxy-3-methoxybenzylidene)hydrazinyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine typically involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with hydrazine derivatives, followed by cyclization with diphenylamine and triazine precursors. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acetic acid to facilitate the condensation reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the hydrazinyl group, converting it into amines.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted triazines, amines, and various oxidized derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Studied for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: Used in the development of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine core can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the hydrazinyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    6-[(2E)-2-(4-ethoxy-3-methoxybenzylidene)hydrazinyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine: shares structural similarities with other triazine derivatives, such as melamine and cyanuric acid.

    Melamine: Known for its use in the production of melamine resins and plastics.

    Cyanuric Acid: Commonly used in the stabilization of chlorine in swimming pools.

Uniqueness

What sets 6-[(2E)-2-(4-ethoxy-3-methoxybenzylidene)hydrazinyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both hydrazinyl and triazine moieties allows for diverse chemical modifications and applications .

Properties

Molecular Formula

C25H25N7O2

Molecular Weight

455.5 g/mol

IUPAC Name

2-N-[(E)-(4-ethoxy-3-methoxyphenyl)methylideneamino]-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C25H25N7O2/c1-3-34-21-15-14-18(16-22(21)33-2)17-26-32-25-30-23(27-19-10-6-4-7-11-19)29-24(31-25)28-20-12-8-5-9-13-20/h4-17H,3H2,1-2H3,(H3,27,28,29,30,31,32)/b26-17+

InChI Key

JTNASMXCFXMSFG-YZSQISJMSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=N/NC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=NNC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4)OC

Origin of Product

United States

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